Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

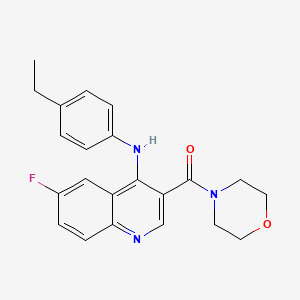

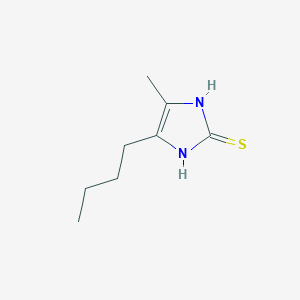

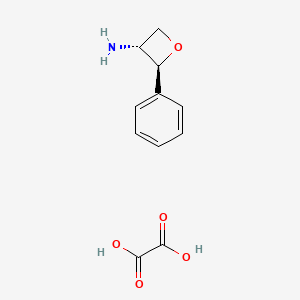

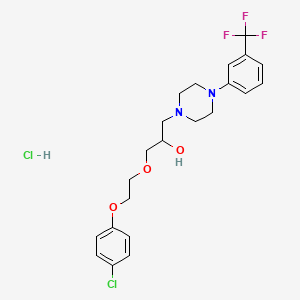

Oxalic acid is a dicarboxylic acid that is found in many plants and vegetables. It has a wide range of applications in different fields, including chemical synthesis, medicine, and agriculture. One of the most important derivatives of oxalic acid is (2S,3R)-2-phenyloxetan-3-amine, which is used in scientific research for various purposes.

Aplicaciones Científicas De Investigación

Catalysis in Aminocarbonylation Reactions

Oxalic acid has been utilized as a sustainable carbon monoxide (CO) source in aminocarbonylation reactions. A study by (Reddy et al., 2019) described the use of polystyrene-supported palladium nanoparticles for catalyzing the aminocarbonylation of aryl halides with amines, using oxalic acid. This method offers an environmentally friendly and efficient approach to amide synthesis.

Hydrogen-Bonded Array Formation

Oxalic acid also plays a role in forming hydrogen-bonded arrays in certain compounds. Research by (Mahmoudkhani & Langer, 2001) investigated the structure of p-phenylazoanilinium oxalate, where oxalic acid forms layered hydrogen-bonded frameworks, demonstrating its utility in structural chemistry.

Atmospheric Chemistry and Environmental Studies

In the field of atmospheric chemistry, oxalic acid is notable for its role in the marine atmosphere. A study by (Crahan et al., 2004) explored the production of oxalic acid in coastal marine atmospheres, providing insights into its origins and formation processes. Additionally, (Kawamura et al., 1996) focused on the pathways and sources of dicarboxylic acids, including oxalic acid, in arctic aerosols, highlighting its environmental significance.

Organic Chemistry Applications

Oxalic acid is used as an efficient catalyst in various organic synthesis processes. For instance, (Dabiri et al., 2007) reported its use in the solvent-free Friedländer quinoline synthesis, proving its efficiency and cost-effectiveness as a catalyst.

Chemical Analysis and Extraction

In the field of chemical analysis, (Vieux et al., 1974) explored the extraction of oxalic acid, among other dicarboxylic acids, with tri-isooctylamine in various solvents. This research contributes to the understanding of oxalic acid's interactions and solubility in different mediums.

Propiedades

IUPAC Name |

oxalic acid;(2S,3R)-2-phenyloxetan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.C2H2O4/c10-8-6-11-9(8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,8-9H,6,10H2;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQANWYZMGPNRW-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2404266.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea](/img/structure/B2404271.png)

![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)